8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Description
8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a 1,4,8-triazaspiro[4.5]decene core with a benzyl group at position 8, a phenyl group at position 3, and a thione functional group at position 2. The spiro[4.5] ring system comprises a four-membered and a five-membered ring sharing a common sp³-hybridized nitrogen atom.
The benzyl substituent at position 8 introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller alkyl groups like methyl or ethyl .
Properties
IUPAC Name |
8-benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3S/c24-19-18(17-9-5-2-6-10-17)21-20(22-19)11-13-23(14-12-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBCABIXZSRBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=S)C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization to yield the final spiro compound. The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reactions .
Chemical Reactions Analysis
8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures to ensure the desired reaction pathways .
Scientific Research Applications
8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where spiro compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition or activation of enzymatic functions, leading to downstream effects that are of interest in therapeutic research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione with key analogs, highlighting structural variations and their implications:
Structural and Functional Insights:
Substituent Effects on Bioactivity: The benzyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes, as seen in spirocyclic kinase inhibitors . Electron-withdrawing substituents (e.g., 4-Cl in Entry 4) may increase electrophilicity, influencing reactivity in nucleophilic environments .
Physicochemical Properties :
- Lipophilicity follows the trend: Benzyl > Isopropyl > Ethyl > Methyl. This impacts pharmacokinetics, with benzyl derivatives favoring longer half-lives but poorer aqueous solubility.
- Fluorinated analogs (e.g., Entry 5) exhibit enhanced metabolic stability due to reduced oxidative degradation .
Synthetic and Commercial Considerations :
- Methyl and ethyl derivatives are more readily available for research (e.g., AS97344 at $206/100mg) , while benzyl and isopropyl analogs face supply limitations .
- Crystallographic studies of related spiro compounds utilize SHELX software for structure refinement, underscoring the importance of ring-puckering analysis in conformational studies .
Biological Activity
8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is , and it belongs to the class of triazaspirodecane derivatives, which are recognized for their potential biological activities and applications in medicinal chemistry. The compound's structural features suggest it may interact with various biological targets, including enzymes and receptors, making it a candidate for further pharmacological research.
Enzyme Interaction Studies
Research into enzyme interactions is critical for understanding the pharmacological profile of this compound. Initial findings suggest that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. These interactions could have implications for drug design and therapeutic applications.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes several related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Lacks sulfonyl group; simpler structure | |
| 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Contains a benzyl group instead of sulfonyl; different reactivity | |
| 2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one | Features an isopropyl group; different steric properties |
These comparisons illustrate the uniqueness of this compound in terms of its functional groups and potential reactivity profiles.
Case Studies and Experimental Data
While specific case studies focusing solely on this compound are scarce, research has indicated its potential as a therapeutic agent in various contexts. For example:
- Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structural features may exhibit anticonvulsant properties in animal models. This opens avenues for exploring the efficacy of 8-Benzyl derivatives in seizure disorders.
- Antimicrobial Properties : Some triazole derivatives have shown antimicrobial activity against various pathogens. Investigating the antimicrobial potential of 8-Benzyl derivatives could provide insights into their applicability in treating infections.
Ongoing Research Directions
Current research efforts are focused on elucidating the full pharmacological profile of this compound through:
- In vitro and In vivo Studies : Conducting comprehensive studies to assess the compound's biological activity against a range of targets and conditions.
- Structure–Activity Relationship (SAR) Analysis : Understanding how modifications to the compound's structure influence its biological activity can guide future drug design efforts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
